Chloride Channel Inhibition: Structural Mapping to the CFTR/CaCC Pyridazine Sulfonamide Pharmacophore
The target compound embodies the generic scaffold of pyridazine sulfonamide chloride-channel inhibitors disclosed in patent US20110288093 [1]. Although direct IC₅₀ data for this specific compound are not publicly available, the patent family establishes that pyridazine sulfonamides bearing an aryl/heteroaryl sulfonamide and a substituted pyridazinone core inhibit CFTR-mediated Cl⁻ transport. The naphthalene-1-sulfonamide moiety of the target compound occupies the aryl sulfonamide region, while the 3-cyclopropyl-6-oxopyridazin-1(6H)-yl group fills the heterocyclic core requirement. By comparison, the unsubstituted phenyl analog (Compound 1 in Table 1 of the patent) showed only modest CFTR inhibition, whereas naphthyl- and substituted-phenyl variants exhibited enhanced potency [2]. The presence of the cyclopropyl substituent on the pyridazinone ring is a point of differentiation from the majority of exemplified compounds, which bear methyl, phenyl, or halogen substituents; cyclopropyl groups are known to improve metabolic stability and binding affinity through favorable van der Waals contacts [3].
| Evidence Dimension | CFTR chloride channel inhibition potency (structural mapping to patented pharmacophore) |
|---|---|
| Target Compound Data | Not available (compound maps to generic scaffold of formula I–III in US20110288093; naphthalene-1-sulfonamide + 3-cyclopropyl-6-oxopyridazin-1(6H)-yl + ethylene linker) |
| Comparator Or Baseline | Unsubstituted phenyl analog: modest CFTR inhibition; Naphthyl-substituted variants in patent: enhanced potency (exact IC₅₀ values not disclosed in patent claims) |
| Quantified Difference | Qualitative potency rank: naphthyl > phenyl (based on patent SAR); cyclopropyl substitution expected to further modulate activity and metabolic stability. |
| Conditions | Cell-based fluorescence assays measuring halide influx in CFTR-expressing cells (patent US20110288093) |
Why This Matters
For researchers procuring CFTR/CaCC inhibitor tool compounds, the target compound offers a structurally distinct chemotype within the validated pyridazine sulfonamide class, with a naphthalene-1-sulfonamide warhead and cyclopropyl substitution that are underrepresented in the patent exemplification, potentially yielding differentiated selectivity and PK properties.
- [1] De Hostos, E.L., Nguyen, T.H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20110288093 A1, 2011. View Source
- [2] Institute for OneWorld Health. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. PCT Patent WO2010123822 A1, 2010. View Source
- [3] Talele, T.T. The 'Cyclopropyl Fragment' in Drug Discovery. J. Med. Chem. 2016, 59, 8712-8756. (Review establishing metabolic stability and binding benefits of cyclopropyl groups.) View Source
